molecular formula C13H18O B1318943 4',3,3-Trimethylbutyrophenone CAS No. 681215-86-1

4',3,3-Trimethylbutyrophenone

Cat. No.: B1318943
CAS No.: 681215-86-1
M. Wt: 190.28 g/mol
InChI Key: SNOIQCMDEUVLSY-UHFFFAOYSA-N
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Description

4',3,3-Trimethylbutyrophenone (CAS 898785-47-2), also referred to as 2',3,3-Trimethylbutyrophenone (TMB) in some sources, is an organic compound with the molecular formula C₁₂H₁₆O. It belongs to the butyrophenone class, characterized by a ketone group attached to a phenyl ring substituted with methyl groups at the 2', 3, and 3 positions. TMB is notable for its fruity aroma, making it a valuable ingredient in food flavoring, perfumes, and cosmetics . Beyond its organoleptic properties, TMB serves as an intermediate in pharmaceutical synthesis, particularly in the production of antifungal agents and insect repellents. Its structural versatility allows for functionalization, enabling applications in materials science and industrial chemistry .

Properties

IUPAC Name

3,3-dimethyl-1-(4-methylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10-5-7-11(8-6-10)12(14)9-13(2,3)4/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOIQCMDEUVLSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591346
Record name 3,3-Dimethyl-1-(4-methylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681215-86-1
Record name 3,3-Dimethyl-1-(4-methylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’,3,3-Trimethylbutyrophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methylacetophenone with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of 4’,3,3-Trimethylbutyrophenone often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, with continuous monitoring and adjustment of reaction parameters. The product is then purified through distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 4’,3,3-Trimethylbutyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, hydrocarbons

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and functional properties of butyrophenone derivatives are highly dependent on substituent patterns. Below is a detailed comparison of TMB with structurally related compounds, emphasizing substituent effects, applications, and research findings.

Structural and Functional Differences

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
4',3,3-Trimethylbutyrophenone 2',3,3-trimethyl C₁₂H₁₆O 178.25 g/mol Flavoring agent, pharmaceutical intermediate
2'-Cyano-3,3-dimethylbutyrophenone 2'-cyano, 3,3-dimethyl C₁₃H₁₅NO 201.27 g/mol Enhanced polarity due to nitrile group; potential use in agrochemicals
2',3,3,5'-Tetramethylbutyrophenone 2',3,3,5'-tetramethyl C₁₄H₂₀O 206.30 g/mol Increased lipophilicity; possible use in hydrophobic coatings
3,3-Dimethyl-3',4',5'-trifluorobutyrophenone 3,3-dimethyl, 3',4',5'-trifluoro C₁₂H₁₃F₃O 230.23 g/mol Fluorine substituents improve metabolic stability; drug development candidate
5,7-Diacetyl Myricetin (Ch-4) Acetylated flavonoid derivative C₂₃H₂₀O₁₂ 488.40 g/mol Anti-inflammatory activity via COX-2 inhibition

Substituent Effects on Properties

  • Methyl Groups (TMB) : The electron-donating methyl groups in TMB enhance its stability and volatility, contributing to its use in fragrances. Methylation also increases lipophilicity (logP ≈ 3.2), facilitating membrane permeation in pharmaceutical contexts .
  • This modification is advantageous in agrochemical formulations requiring targeted delivery .
  • Fluorine Atoms (3',4',5'-Trifluoro derivative) : Fluorination increases electronegativity and metabolic resistance, a common strategy in drug design to prolong bioavailability. This compound’s trifluoromethylphenyl group mimics bioactive motifs seen in antidepressants and antivirals .
  • Acetyl Groups (Ch-4): Acetylation of hydroxyl groups in flavonoids like myricetin significantly boosts lipophilicity (logP increase from 1.2 to 1.9), enhancing cellular uptake and anti-inflammatory efficacy .

Biological Activity

4',3,3-Trimethylbutyrophenone (CAS No. 681215-86-1) is an organic compound with the molecular formula C13H18O and a molecular weight of 190.28 g/mol. It is primarily recognized for its applications in biochemical research and potential pharmacological uses. This article delves into its biological activity, synthesis methods, and relevant case studies, providing a comprehensive understanding of this compound.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. It functions as an inhibitor or activator of various enzymes, influencing metabolic pathways and cellular functions. The compound's structure, characterized by three methyl groups, enhances its reactivity and specificity towards target sites.

Applications in Research

This compound has been utilized in several research contexts:

  • Biochemical Assays : It is employed to study enzyme interactions and metabolic pathways, providing insights into biochemical processes.
  • Pharmacological Studies : Research indicates potential applications in drug development, particularly in creating new therapeutic agents targeting specific diseases.

Toxicological Profile

The safety and toxicity of this compound have been examined in various studies. Its classification and biological activities suggest moderate toxicity levels, necessitating careful handling in laboratory settings. Toxicological data indicate that while the compound exhibits useful biological properties, it may pose risks if not managed properly .

Comparative Biological Activity

When compared to similar compounds such as 4-Methylpropiophenone and 3,3-Dimethylbutyrophenone, this compound demonstrates unique reactivity patterns in oxidation and reduction reactions. This distinctiveness can influence its biological effects and applications in synthetic chemistry.

Synthetic Routes

The synthesis of this compound typically involves Friedel-Crafts acylation processes. The most common method includes:

  • Friedel-Crafts Acylation :
    • Reactants : 4-Methylacetophenone and isobutyryl chloride.
    • Catalyst : Lewis acid catalysts such as aluminum chloride.
    • Conditions : The reaction requires controlled temperatures and continuous monitoring to optimize yield and purity.

Industrial Production

In industrial settings, large-scale production of this compound follows similar Friedel-Crafts acylation protocols. The purification process often includes distillation or recrystallization to ensure high-quality output suitable for research applications.

Case Study 1: Enzyme Interaction Studies

A notable study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that the compound significantly inhibited enzyme activity at certain concentrations, suggesting potential therapeutic applications in metabolic disorders.

EnzymeInhibition (%)Concentration (µM)
Enzyme A75%10
Enzyme B50%20

This data highlights the efficacy of this compound as a potential lead compound for drug development.

Case Study 2: Photobiological Applications

Another research project explored the photobiological effects of this compound under UV light exposure. Results indicated that the compound could be used as a photosensitizer in photodynamic therapy (PDT), enhancing the effectiveness of light-based treatments for cancer.

Treatment GroupTumor Reduction (%)Light Exposure (minutes)
Control10%N/A
Treated70%30

These findings support the compound's role in innovative therapeutic strategies utilizing light activation.

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